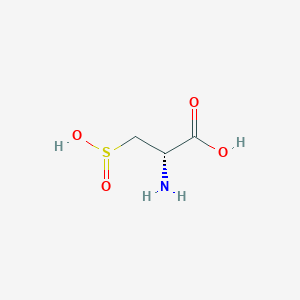
D-Alanine, 3-sulfino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Alanine, 3-sulfino- is a derivative of alanine, an amino acid that plays a crucial role in protein synthesis and metabolism. This compound is characterized by the presence of a sulfinic acid group attached to the alanine molecule, making it a unique and interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the oxidation of cysteine to cysteine sulfinic acid, followed by decarboxylation to produce 3-sulfinoalanine . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or sodium periodate under controlled pH and temperature conditions.
Industrial Production Methods: Industrial production of D-Alanine, 3-sulfino- may involve microbial fermentation processes where specific strains of bacteria are engineered to produce the compound. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: D-Alanine, 3-sulfino- undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be further oxidized to sulfonic acid.
Reduction: The compound can be reduced to form alanine.
Substitution: The sulfinic acid group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium periodate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Alanine.
Substitution: Various substituted alanine derivatives.
Scientific Research Applications
D-Alanine, 3-sulfino- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of D-Alanine, 3-sulfino- involves its interaction with various enzymes and metabolic pathways. It acts as a substrate for enzymes such as sulfinoalanine decarboxylase, which converts it to hypotaurine and carbon dioxide . This reaction is crucial in the metabolism of sulfur-containing amino acids and has implications in cellular signaling and regulation .
Comparison with Similar Compounds
- L-Cysteinesulfinic acid
- S-Sulfinocysteine
- 3-Sulfinato-L-alaninate
Comparison: D-Alanine, 3-sulfino- is unique due to its specific configuration and the presence of the sulfinic acid group. Compared to L-Cysteinesulfinic acid, it has a different stereochemistry, which can lead to different biological activities and interactions. S-Sulfinocysteine and 3-Sulfinato-L-alaninate share similar functional groups but differ in their overall structure and reactivity .
Properties
CAS No. |
35554-99-5 |
|---|---|
Molecular Formula |
C3H7NO4S |
Molecular Weight |
153.16 g/mol |
IUPAC Name |
(2S)-2-amino-3-sulfinopropanoic acid |
InChI |
InChI=1S/C3H7NO4S/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H,5,6)(H,7,8)/t2-/m1/s1 |
InChI Key |
ADVPTQAUNPRNPO-UWTATZPHSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)N)S(=O)O |
Canonical SMILES |
C(C(C(=O)O)N)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















